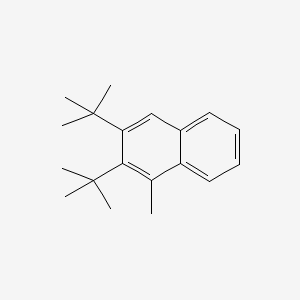
2,3-Ditert-butyl-1-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Ditert-butyl-1-methylnaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of two tert-butyl groups and one methyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Ditert-butyl-1-methylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar Friedel-Crafts conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Ditert-butyl-1-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
2,3-Ditert-butyl-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2,3-Ditert-butyl-1-methylnaphthalene involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Ditert-butyl-1-naphthol
- 2,3-Ditert-butyl-1-naphthoquinone
- 2,3-Ditert-butyl-1-naphthylamine
Uniqueness
2,3-Ditert-butyl-1-methylnaphthalene is unique due to the presence of both tert-butyl and methyl groups on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
85650-82-4 |
|---|---|
Fórmula molecular |
C19H26 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
2,3-ditert-butyl-1-methylnaphthalene |
InChI |
InChI=1S/C19H26/c1-13-15-11-9-8-10-14(15)12-16(18(2,3)4)17(13)19(5,6)7/h8-12H,1-7H3 |
Clave InChI |
XBPHZCZACBPFHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC2=CC=CC=C12)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


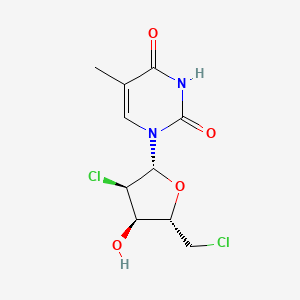
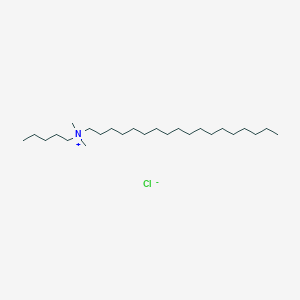

![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)

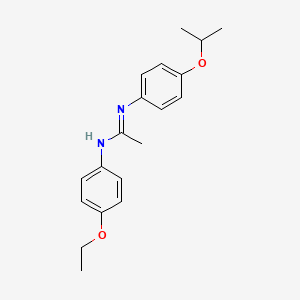
![Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14403831.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)

![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)
![N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide](/img/structure/B14403854.png)
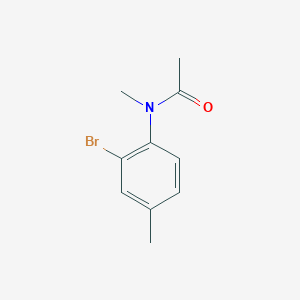
![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)

